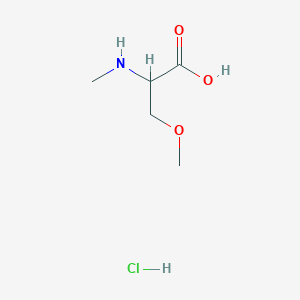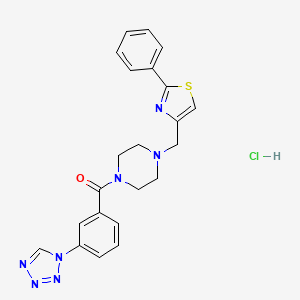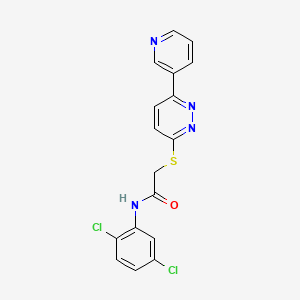
3-Methoxy-2-(methylamino)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Methoxy-2-(methylamino)propanoic acid hydrochloride” is an organic compound with the CAS Number: 1485645-68-8 . It has a molecular weight of 169.61 and is a powder at room temperature .
Synthesis Analysis
The synthesis of 3-Methoxy-2-(methylamino)propanoic acid derivatives has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins.Molecular Structure Analysis
The IUPAC name of this compound is 3-methoxy-N-methylalanine hydrochloride . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis
This compound is functionally related to beta-alanine . It’s used in various scientific research applications.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Understanding the Chemical Structure and Reactivity
The compound 3-Methoxy-2-(methylamino)propanoic acid hydrochloride is not directly referenced in the available literature. However, by examining research related to structurally similar compounds, insights into potential applications and reactivity can be inferred. For example, studies on methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, reveal the environmental persistence and toxicological concerns of methoxy-containing compounds. Metabolism studies highlight the transformation into more reactive or toxic metabolites, suggesting a need for careful consideration of this compound in environmental and biological contexts (Cummings, 1997).
Analytical and Synthetic Applications
The application of methoxy-containing compounds in analytical chemistry and synthesis provides insight into potential uses of this compound. For instance, the synthesis and applications of phosphonic acids, which involve direct methods yielding functional groups simultaneously with the formation of the P-C bond, could parallel approaches for incorporating the methoxy and amino functionalities of the compound for the development of targeted molecular probes or new materials (Sevrain et al., 2017).
Potential in Drug Discovery and Development
While direct references to this compound in drug discovery are not available, analogous compounds with methoxy and amino groups have been investigated for their biological activities. For example, the review of antimetastatic compounds discusses the importance of functional groups like methoxy and methylamino in influencing the anticancer activities of molecules. This suggests that this compound could potentially be explored for its bioactivity, given the structural features that may affect its interaction with biological targets (Liew et al., 2020).
Environmental Impact and Biodegradation
Considering the environmental fate of related compounds, research on methoxychlor underscores the importance of understanding the environmental behavior and biodegradation pathways of methoxy-containing chemicals. The persistence and bioaccumulation potential of such compounds necessitate studies on the environmental impact and degradation mechanisms of this compound to ensure safe and sustainable use (Cummings, 1997).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methoxy-2-(methylamino)propanoic acid hydrochloride involves the reaction of 3-methoxy-2-(methylamino)propanoic acid with hydrochloric acid.", "Starting Materials": [ "3-methoxy-2-(methylamino)propanoic acid", "Hydrochloric acid" ], "Reaction": [ "Add 3-methoxy-2-(methylamino)propanoic acid to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum to obtain 3-Methoxy-2-(methylamino)propanoic acid hydrochloride" ] } | |
| 1485645-68-8 | |
Fórmula molecular |
C5H12ClNO3 |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
(2S)-3-methoxy-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-6-4(3-9-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
Clave InChI |
QHKXRVGTFJAYDY-WCCKRBBISA-N |
SMILES isomérico |
CN[C@@H](COC)C(=O)O.Cl |
SMILES |
CNC(COC)C(=O)O.Cl |
SMILES canónico |
CNC(COC)C(=O)O.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2368297.png)
![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)

![N-(4-chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine](/img/no-structure.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2368306.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2368316.png)

![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368320.png)
